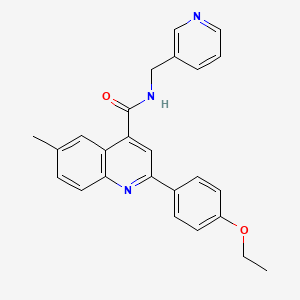
2-(4-ethoxyphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as EPMQ, and it has been found to have a variety of interesting properties that make it useful for a range of research applications.
Mécanisme D'action
The mechanism of action of EPMQ is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and division, ultimately leading to the death of the cancer cells.
Biochemical and Physiological Effects:
EPMQ has been found to have a range of biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, making it useful for the treatment of a range of inflammatory conditions. Additionally, EPMQ has been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EPMQ in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, there are also limitations to using EPMQ in lab experiments. For example, the synthesis of this compound is complex and time-consuming, which can make it difficult to produce large quantities for use in experiments.
Orientations Futures
There are several future directions for research on EPMQ. One area of interest is the development of new cancer treatments based on this compound. Researchers are also interested in exploring the potential applications of EPMQ in other areas of medicine, such as the treatment of inflammatory conditions. Additionally, there is ongoing research into the mechanism of action of EPMQ, which could help to shed light on its potential therapeutic uses.
Conclusion:
In conclusion, 2-(4-ethoxyphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that has a range of potential applications in scientific research. This compound has been extensively studied for its ability to inhibit the growth of cancer cells, and it has also been found to have anti-inflammatory and antioxidant properties. While there are limitations to using EPMQ in lab experiments, the potential applications of this compound make it a valuable tool for researchers in a range of fields.
Méthodes De Synthèse
The synthesis of EPMQ is a complex process that involves several steps. The initial step involves the reaction of 4-ethoxyaniline with 2-chloro-6-methylquinoline to produce 2-(4-ethoxyphenyl)-6-methylquinoline. This intermediate product is then reacted with 3-pyridinemethanol in the presence of a catalyst to produce the final product, 2-(4-ethoxyphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
EPMQ has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that EPMQ has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-30-20-9-7-19(8-10-20)24-14-22(21-13-17(2)6-11-23(21)28-24)25(29)27-16-18-5-4-12-26-15-18/h4-15H,3,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSJAXXSYCKZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)


![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)

